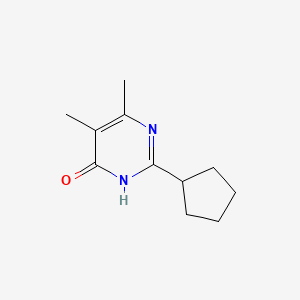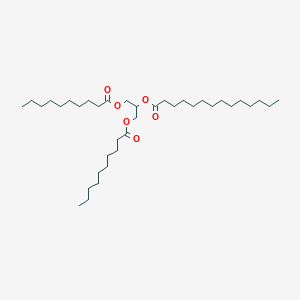
2-(Tetradecanoyloxy)propane-1,3-diyl bis(decanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tetradecanoyloxy)propane-1,3-diyl bis(decanoate) is an organic compound with the molecular formula C({31})H({58})O(_{6}). It is a type of ester, specifically a triglyceride, formed by the esterification of glycerol with decanoic acid and tetradecanoic acid. This compound is known for its applications in various fields including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradecanoyloxy)propane-1,3-diyl bis(decanoate) typically involves the esterification of glycerol with decanoic acid and tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of glycerol and the respective fatty acids into the reactor, where they undergo esterification. The use of immobilized catalysts can enhance the efficiency and yield of the reaction. The final product is then purified through distillation or crystallization.
化学反应分析
Types of Reactions
2-(Tetradecanoyloxy)propane-1,3-diyl bis(decanoate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and the respective fatty acids.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, often used in the production of biodiesel.
Oxidation: The compound can be oxidized to form peroxides or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the catalyst.
Transesterification: Methanol or ethanol is commonly used along with a base catalyst such as sodium methoxide.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrolysis: Glycerol, decanoic acid, and tetradecanoic acid.
Transesterification: Methyl or ethyl esters of decanoic acid and tetradecanoic acid.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
科学研究应用
2-(Tetradecanoyloxy)propane-1,3-diyl bis(decanoate) has several applications in scientific research:
Chemistry: Used as a model compound in the study of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
作用机制
The mechanism of action of 2-(Tetradecanoyloxy)propane-1,3-diyl bis(decanoate) involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be hydrolyzed by lipases to release glycerol and fatty acids, which can then participate in various metabolic pathways. Its ability to form stable emulsions makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs.
相似化合物的比较
Similar Compounds
2-(Decanoyloxy)propane-1,3-diyl dioctanoate: Similar structure but with octanoic acid instead of tetradecanoic acid.
2-(Octanoyloxy)propane-1,3-diyl bis(decanoate): Contains octanoic acid and decanoic acid.
3-(Octanoyloxy)propane-1,2-diyl bis(decanoate): Similar ester but with a different positional isomer.
Uniqueness
2-(Tetradecanoyloxy)propane-1,3-diyl bis(decanoate) is unique due to its specific combination of decanoic acid and tetradecanoic acid, which imparts distinct physicochemical properties. Its longer fatty acid chains contribute to its stability and hydrophobicity, making it suitable for applications in drug delivery and industrial formulations.
属性
IUPAC Name |
1,3-di(decanoyloxy)propan-2-yl tetradecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O6/c1-4-7-10-13-16-17-18-19-22-25-28-31-37(40)43-34(32-41-35(38)29-26-23-20-14-11-8-5-2)33-42-36(39)30-27-24-21-15-12-9-6-3/h34H,4-33H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSMQXZPNNMNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
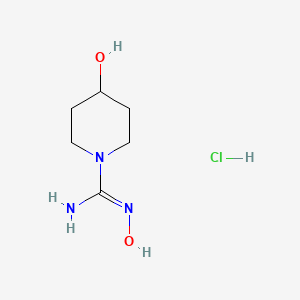
amine](/img/structure/B13449324.png)
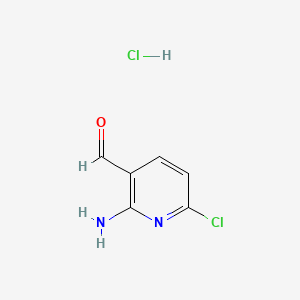
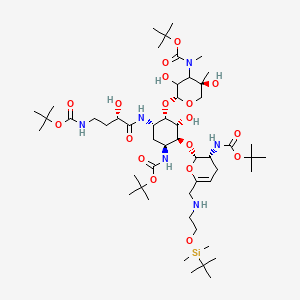
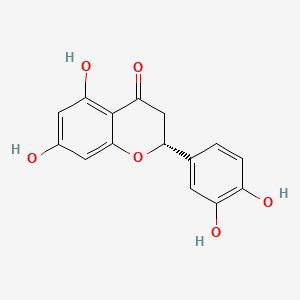
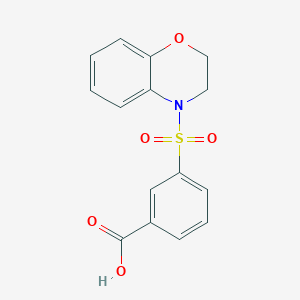
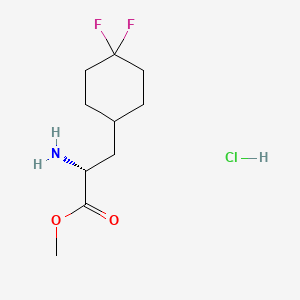
![5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13449369.png)
![1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid](/img/structure/B13449375.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13449384.png)
![4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B13449387.png)
![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol](/img/structure/B13449390.png)
